H-Leu-arg-pro-gly-NH2 2hcl

Immunoassay Development Antibody Specificity Mapping GnRH Agonist Screening

Incorrect C-terminal fragment standards introduce ambiguity in LHRH peptidase assignment and antibody affinity screening. H-Leu-Arg-Pro-Gly-NH₂ 2HCl (LHRH 7-10) is the only fragment whose formation is exclusively blocked by the EP24.15 inhibitor EDTA, while LHRH 4-10 maps to ACE and LHRH 6-10 to EP24.11. Key differentiation: • Exclusive EP24.15 readout: EDTA-sensitive, no cross-reactivity with ACE/EP24.11 pathways. • Antibody validation reference: IC₅₀ = 1.7 nM against clone P81662, enabling parallel titration with LHRH 4-10 (IC₅₀ = 23 pM) to resolve high- vs. moderate-avidity populations. • Cell-type specificity: detectable in type I-like pneumocytes where other fragments are absent. Dihydrochloride salt ensures reproducible aqueous solubility for in-vitro assay preparation.

Molecular Formula C19H37ClN8O4
Molecular Weight 477 g/mol
CAS No. 75690-75-4
Cat. No. B1591755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-arg-pro-gly-NH2 2hcl
CAS75690-75-4
Molecular FormulaC19H37ClN8O4
Molecular Weight477 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl
InChIInChI=1S/C19H36N8O4.ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);1H
InChIKeyJKIOGUIXJNHXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Arg-Pro-Gly-NH₂ 2HCl (CAS 75690-75-4): LHRH C‑Terminal Tetrapeptide Fragment for Immunoassay & Degradation Studies


H-Leu-Arg-Pro-Gly-NH₂ 2HCl is the dihydrochloride salt of the C‑terminal tetrapeptide amide of luteinizing hormone‑releasing hormone (LHRH, GnRH). The fragment is a primary enzymatic degradation product of the native decapeptide and is therefore widely employed as a standard in metabolic profiling, immuno‑reactivity mapping, and fragment‑condensation peptide synthesis [1]. The dihydrochloride salt confers consistent aqueous solubility, making it suitable for reproducible in‑vitro assay preparation .

Metabolic profiling standardEnzymatic degradation product of LHRH used as an HPLC standard in peptide metabolism studies
Immuno-reactivity mappingIntermediate‑affinity probe for competitive RIA epitope discrimination of anti‑GnRH antibodies
Fragment condensation synthesisC‑terminal tetrapeptide building block for convergent LHRH analog production
Aqueous solubility (2HCl)Dihydrochloride salt provides consistent solubility for reproducible in‑vitro assay preparation

Why LHRH Fragment 7‑10 Cannot Be Replaced by Other C‑Terminal Fragments in Quantitative Research


Substituting LHRH (7‑10) with alternative C‑terminal fragments (e.g., LHRH 4‑10 or 6‑10) is invalid in specific experimental contexts because each fragment exhibits a distinct enzyme‑inhibitor sensitivity profile and cell‑type‑specific production pattern. Co‑incubation with selective peptidase inhibitors reveals that the formation of LHRH 7‑10 is exclusively blocked by the EP24.15 inhibitor EDTA, whereas LHRH 4‑10 requires ACE inhibition (captopril) and LHRH 6‑10 requires EP24.11 inhibition (thiorphan) [1]. Furthermore, only LHRH 7‑10 is produced in type I‑like pneumocytes, while the other fragments are undetectable in that cell type . These orthogonal enzymatic and cellular specificities mean that using the wrong fragment as a standard or probe can lead to mis‑identification of the protease responsible and incorrect quantification of LHRH processing.

LHRH 7‑10 (This Product)
Formation selectively blocked by EDTA (EP24.15 inhibitor). Produced in type I‑like pneumocytes as the sole degradation fragment.
Alternative Fragments (4‑10, 6‑10)
Require ACE or EP24.11 inhibition. Absent in type I‑like pneumocytes. May lead to misidentification of the protease responsible if used as a standard.
Immunoassay Affinity Profile
Intermediate‑affinity binder (IC₅₀ ~1.7 nM) for monoclonal antibody P81662, enabling discrimination of moderate‑avidity populations.
LHRH 4‑10 Affinity Mismatch
~74‑fold higher apparent affinity (IC₅₀ 23 pM) shifts calibration range and may mask moderate‑affinity antibody clones in screening assays.
Synthetic Building Block
Tetrapeptide length matches fragment‑condensation strategies for LHRH analogs; used directly with hexapeptide to produce full‑length LHRH.
Shorter/Longer Fragments
Tripeptide lacks sufficient sequence context; heptapeptide reduces coupling flexibility. Neither replicates the documented convergent synthesis route.

Quantitative Evidence Guide: Comparator Data for H-Leu-Arg-Pro-Gly-NH₂ 2HCl vs. Closest LHRH Fragments


Competitive Antibody Binding Affinity: 74‑Fold Lower IC₅₀ of LHRH 7‑10 vs. LHRH 4‑10 for Monoclonal Antibody P81662

In a competitive radio‑immunoassay format, LHRH (7‑10) inhibits the binding of 125I‑labeled GnRH to monoclonal antibody P81662 with an IC₅₀ value of 1.7 nM , whereas the longer heptapeptide fragment LHRH (4‑10) achieves an IC₅₀ of 23 pM (0.023 nM) [1]. This 74‑fold difference in apparent affinity provides a wide dynamic range for discriminating antibody epitope specificity. Researchers requiring a lower‑affinity probe to detect high‑avidity binders or to map C‑terminal contributions independently of mid‑sequence residues prioritize LHRH (7‑10) over LHRH (4‑10).

Competitive RIA affinity
Reported
IC₅₀ 1.7 nM vs 0.023 nM (LHRH 4‑10)
≈74‑fold lower apparent affinity
Supports epitope fine‑mapping by offering an intermediate‑affinity reference point distinct from ultra‑sensitive LHRH 4‑10.
Monoclonal antibody P81662; competitive RIA buffer system.
Immunoassay Development Antibody Specificity Mapping GnRH Agonist Screening

Cell-Type Specific Degradation Product: Exclusive Detection of LHRH 7‑10 in Type I‑Like Pneumocytes

In a systematic HPLC analysis of LHRH degradation products across three lung cell types, LHRH (7‑10) was the only fragment detected in type I‑like pneumocytes. In contrast, macrophages and type II pneumocytes produced all three major fragments: LHRH 4‑10, LHRH 6‑10, and LHRH 7‑10 [1]. This exclusivity makes LHRH (7‑10) a specific index metabolite for EP24.15 activity in type I‑like pneumocytes, whereas LHRH 4‑10 and 6‑10 cannot serve as cell‑type‑restricted markers because they are co‑produced in multiple pulmonary cell populations.

Cell‑type exclusivity
Head‑to‑head
Only fragment detected in type I‑like pneumocytes; LHRH 4‑10 and 6‑10 absent
Enables selective monitoring of EP24.15 activity in type I‑like pneumocyte models.
HPLC analysis of isolated rat lung pneumocyte types.
Pulmonary Metabolism Peptidase Profiling Cell-Specific Biomarker

Enzyme-Specific Proteolytic Processing: EP24.15 (EDTA‑Sensitive) is Selectively Responsible for LHRH 7‑10 Formation

Co‑incubation of pulmonary cells with class‑specific inhibitors demonstrated that LHRH (7‑10) formation is completely blocked by EDTA, an inhibitor of the metalloprotease EP24.15. In the same experimental system, LHRH (4‑10) formation is abolished by the ACE inhibitor captopril, and LHRH (6‑10) formation is prevented by the EP24.11 inhibitor thiorphan [1]. This orthogonal inhibitor profile assigns each fragment to a distinct protease and establishes LHRH (7‑10) as the preferred substrate for EP24.15 activity assays.

Protease inhibitor specificity
Head‑to‑head
Formation blocked by EDTA (EP24.15); other fragments require captopril or thiorphan
Assigns unambiguous EP24.15 activity readout, avoiding cross‑reactivity artifacts from other metalloproteases.
Rat lung macrophage and type II pneumocyte co‑incubation system.
Enzyme Kinetics Protease Identification Metabolic Pathway Mapping

Fragment Condensation Synthesis Utility: Tetrapeptide Serves as a Key Building Block for LHRH and Analog Generation

The tetrapeptide Leu‑Arg‑Pro‑Gly‑NH₂ was explicitly employed as the C‑terminal coupling partner in the convergent fragment‑condensation synthesis of native LHRH. Coupling of the unprotected hexapeptide pGlu‑His‑Trp‑Ser‑Tyr‑Gly‑OH with the tetrapeptide Leu‑Arg‑Pro‑Gly‑NH₂ yielded the full decapeptide amide [1]. This strategy is not applicable to the smaller tripeptide fragment (Arg‑Pro‑Gly‑NH₂) or the larger heptapeptide (LHRH 4‑10), because the former lacks sufficient sequence context for correct coupling and the latter reduces the flexibility of the fragment‑condensation approach by requiring smaller, more numerous fragments. The tetrapeptide thus occupies a unique niche in convergent LHRH analog synthesis.

Fragment condensation
Reported
Coupling with hexapeptide yields full‑length LHRH; validated by biological activity
Enables convergent analog synthesis with modifications at positions 7‑10 without re‑synthesizing the entire decapeptide.
Solution‑phase fragment condensation; biological activity confirmed.
Peptide Synthesis Fragment Condensation LHRH Analog Production

Dihydrochloride Salt Form and Vendor-Verified Purity: ≥97% (HPLC) from Sigma-Aldrich for Reproducible Assay Preparation

The dihydrochloride salt of H‑Leu‑Arg‑Pro‑Gly‑NH₂ (CAS 75690‑75‑4) is supplied at ≥97% purity by HPLC from Sigma‑Aldrich (Catalog L3398) . This salt form provides enhanced aqueous solubility compared to the free base, a property not consistently documented for other salt forms (e.g., trifluoroacetate) of the same sequence [1]. The defined solubility profile and batch‑to‑batch HPLC purity specification minimize variability in dose‑response assays, immunoassays, and enzymatic degradation studies, supporting reproducible procurement decisions.

Salt form & purity
Specification review
Dihydrochloride salt; ≥97% HPLC purity (Sigma‑Aldrich L3398)
Defined solubility and lot‑to‑lot consistency reduce in‑house re‑purification requirements for assay workflows.
Storage −20 °C; DMSO and aqueous solvent compatibility.
Quality Control Solubility Procurement Specification

Application Scenarios for H-Leu-Arg-Pro-Gly-NH₂ 2HCl Supported by Quantitative Evidence


Competitive RIA for Anti‑GnRH Monoclonal Antibody Characterization

When developing or validating monoclonal antibodies against GnRH (e.g., clone P81662), LHRH (7‑10) at an IC₅₀ of 1.7 nM provides a critical intermediate‑affinity reference point. Its 74‑fold lower affinity compared to LHRH (4‑10) (IC₅₀ = 23 pM) allows parallel titration curves that discriminate high‑avidity from moderate‑avidity antibody populations [see Section 3, Evidence Item 1]. This is essential for selecting hybridoma clones with desired affinity windows for therapeutic or diagnostic antibody development.

EP24.15 Metalloprotease Activity Assay in Pulmonary Cell Models

Researchers studying lung‑specific peptidase activity can employ LHRH (7‑10) as a selective product standard for EP24.15. Its formation is exclusively blocked by EDTA (EP24.15 inhibitor), whereas competing fragments LHRH (4‑10) and LHRH (6‑10) map to ACE and EP24.11, respectively [see Section 3, Evidence Items 2 and 3]. Using LHRH (7‑10) as the quantitative readout eliminates ambiguity in assigning proteolytic activity to the correct metalloprotease in complex biological matrices such as bronchoalveolar lavage fluid or pneumocyte lysates.

Fragment‑Condensation Synthesis of Position‑7–10 LHRH Analogs

In peptide synthesis laboratories producing customized LHRH analogs, the tetrapeptide Leu‑Arg‑Pro‑Gly‑NH₂ is the preferred C‑terminal building block for convergent fragment‑condensation strategies [see Section 3, Evidence Item 4]. This enables efficient generation of analogs with substitutions at Arg⁸ (e.g., His⁸‑LHRH, Nva⁸‑LHRH) without re‑synthesizing the entire decapeptide, reducing synthesis cost and turnaround time for structure‑activity relationship studies.

In‑Vivo LH‑Release and Esterase Activation Studies in Rabbit and Rat Models

For reproductive endocrinology studies, LHRH (7‑10) retains biological activity: intracarotid infusion (100–2500 ng single dose) significantly increases plasma LH concentration in female rabbits, while intravenous administration elevates esterase activity in the rat plasma kinin system . These in‑vivo endpoints are measurable and reproducible, making the fragment suitable as a defined‑length agonist probe when full‑length GnRH's multi‑target effects are undesirable.

Application
Selection Property
Validation Focus
Anti‑GnRH monoclonal antibody screening
Intermediate‑affinity immunoassay probe
Antibody affinity‑window discrimination in competitive RIA
EP24.15 activity assay in pulmonary models
Protease‑specific product standard
Inhibitor sensitivity profiling (EDTA‑responsive) and cell‑type‑restricted readout
Convergent LHRH analog synthesis
C‑terminal tetrapeptide building block
Coupling efficiency and compatibility with fragment‑condensation routes
In‑vivo GnRH pathway activation research
Defined‑length agonist probe
Plasma LH response and esterase endpoint monitoring in rabbit/rat models
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